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Compound of Interest

Compound Name:
N-(2-bromo-4-methylphenyl)-2,2-

dimethylpropanamide

CAS No.: 87995-50-4

Cat. No.: B11993242

Get Quote

Executive Summary
Compound: N-(2-bromo-4-methylphenyl)pivalamide Core Challenge: Steric conflict between

the ortho-bromo substituent and the tert-butyl group of the pivalamide moiety. Significance:

This molecule serves as a critical model for studying "ortho-effect" restrictions in amide bond

rotation. Unlike planar acetanilides, the pivaloyl group's bulk forces the amide plane to twist

significantly out of the phenyl ring's plane, altering hydrogen bonding patterns and solubility

profiles relevant to drug scaffold design.

Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The

synthesis utilizes a Schotten-Baumann type reaction modified for sterically hindered anilines.

Step 1: Synthesis
Reagents: 2-bromo-4-methylaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM, anhydrous).
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Dissolution: Dissolve 2-bromo-4-methylaniline in dry DCM at 0°C under nitrogen

atmosphere.

Activation: Add triethylamine (Et

N) to act as the HCl scavenger.

Acylation: Add pivaloyl chloride dropwise over 20 minutes. The bulky t-butyl group requires

slow addition to prevent localized overheating.

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (3:7

Ethyl Acetate:Hexane).

Workup: Wash with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO

and brine. Dry over MgSO

and concentrate.

Step 2: Crystal Growth Strategies
The bulky hydrophobic t-butyl group and the heavy bromine atom make this compound prone

to forming needles rather than blocks. Use Vapor Diffusion for optimal results.

Method Solvent System Conditions
Expected
Morphology

Slow Evaporation Ethanol / Acetone RT, partially covered
Thin Needles (Often

twinned)

Vapor Diffusion
THF (solvent) /

Pentane (antisolvent)
4°C, sealed chamber

Block/Prism

(Preferred for XRD)

Liquid Diffusion

CHCl

(bottom) / Hexane

(top)

RT, narrow tube Platelike crystals

Workflow Diagram: Synthesis to Crystal Selection
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Crystallization Screening
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Figure 1: Workflow for synthesizing and isolating single crystals suitable for diffraction analysis.

X-Ray Diffraction Data Collection
Due to the presence of Bromine (Z=35), the absorption coefficient (

) will be significant.

Radiation Source:Molybdenum (Mo) K

(

Å) is mandatory.[1] Copper (Cu) radiation will result in excessive absorption and
fluorescence, degrading data quality.

Temperature: Collect data at 100 K (Cryostream). Cooling reduces thermal vibration of the t-

butyl methyl groups, which are notorious for rotational disorder at room temperature.

Resolution: Aim for

Å or better to resolve the electron density of the C-H...O interactions.

Structural Refinement & Analysis
Once data is collected, use the SHELX suite (Sheldrick, 2015) or OLEX2 for solution and

refinement.
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Phase 1: Structure Solution
The heavy Bromine atom allows for easy solution via the Patterson Method or Direct Methods

(SHELXT).

Checkpoint: Look for the Br peak (~35 e⁻/Å³) in the difference map. If the Br position is

ambiguous, check for twinning (common in monoclinic space groups like

).

Phase 2: Refinement Challenges
Disorder in t-Butyl Group: The three methyl groups on the pivaloyl moiety often exhibit

rotational disorder.

Fix: If electron density is smeared, model over two positions using the PART command

and restrain geometries with SAME or SADI.

The "Ortho-Effect" Geometry:

Unlike the 4-bromo isomer (Gowda et al., 2009), the 2-bromo substituent will sterically

clash with the amide oxygen or the amide hydrogen.

Expectation: The torsion angle

(C_phenyl-N-C_carbonyl-C_butyl) will deviate significantly from 0° (planar). Expect a twist
of 45–70° to relieve strain.

Refinement Logic Flow
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Figure 2: Iterative refinement strategy focusing on handling heavy-atom variance and alkyl

disorder.

Advanced Structural Analysis
Beyond basic connectivity, analyze the supramolecular architecture using Hirshfeld Surface

Analysis (CrystalExplorer).
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A. Hydrogen Bonding Motifs
In N-aryl pivalamides, the primary interaction is the N-H...O=C intermolecular hydrogen bond.

Chain Formation: Expect

chains running along the crystallographic screw axis (usually b-axis in

).

Steric Interference: The 2-bromo atom may block the standard approach vector for the H-

bond acceptor. If the twist is severe, the H-bond length may elongate (> 2.9 Å) or the motif

may shift to formed dimers (

) instead of infinite chains.

B. Hirshfeld Surface & Fingerprint Plots
Generate the

surface to visualize contacts.

Red Spots: Indicate strong N-H...O hydrogen bonds.[2]

White Regions: Van der Waals contacts.

Fingerprint Plot (2D):

Br...Br Contacts: Look for a spike or feature near the diagonal (

). Halogen bonding is possible if the Br is polarized.

H...H Contacts: The bulky t-butyl group will dominate the plot (often >60% of the surface

area).

C. Comparative Analysis (Isomerism)
Compare your results with the known 4-bromo-2-methyl isomer (Gowda et al., 2009):

4-bromo isomer:[3][4][5][6][7] N-H is syn to the ortho-methyl group.
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2-bromo target: N-H will likely be anti to the ortho-bromo group to avoid electrostatic

repulsion between the Br lone pairs and the carbonyl oxygen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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